Structural Characterization of (2R)-6-Oxo-2-piperazinecarboxylic Acid Methyl Ester: A Comprehensive Technical Guide
Structural Characterization of (2R)-6-Oxo-2-piperazinecarboxylic Acid Methyl Ester: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the structural characterization of chiral heterocycles not merely as a checklist of analytical techniques, but as a closed-loop, self-validating system. (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester (CAS: 126330-91-4) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including mutant IDH1 inhibitors[1] and PRMT5 inhibitors[2].
The molecule presents a unique analytical challenge: it contains a chiral center at C2, a lactam moiety (C6), a secondary amine (N4), and a methyl ester. Validating this structure requires orthogonal data streams where High-Resolution Mass Spectrometry (HRMS) defines the molecular boundary, Nuclear Magnetic Resonance (NMR) maps the internal connectivity, Vibrational Spectroscopy (FT-IR) confirms the functional groups, and Chiral Chromatography validates the spatial stereochemistry.
Figure 1: Multidimensional analytical workflow for structural validation of the piperazine derivative.
High-Resolution Mass Spectrometry (HRMS)
Mechanistic Rationale
Before mapping internal connectivity, we must establish the exact molecular formula (C₆H₁₀N₂O₃). The secondary amine at the N4 position is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the protonated molecular ion [M+H]+ .
Standard Operating Procedure (SOP)
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Sample Preparation: Dilute the sample to 1 µg/mL in a solution of Methanol/Water (50:50 v/v) containing 0.1% formic acid.
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Injection: Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI source of a Q-TOF mass spectrometer.
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Ionization Parameters: Operate in ESI+ mode. Set the capillary voltage to 3.5 kV, cone voltage to 25 V, and desolvation temperature to 250°C.
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Mass Calibration: Utilize leucine enkephalin as a lock-mass standard to ensure mass accuracy within < 3 ppm.
Causality Check: Why use 0.1% formic acid? The low pH ensures complete protonation of the N4 amine prior to droplet desolvation, maximizing the signal-to-noise ratio and preventing the formation of complex sodium adducts ( [M+Na]+ ) that complicate isotopic profiling. The expected exact mass for [M+H]+ is 159.0770 Da .
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Rationale
NMR is the engine of our self-validating system. We utilize 1D ( 1 H, 13 C) and 2D (COSY, HMBC) NMR to differentiate the regiochemistry of the lactam carbonyl from the ester carbonyl[3].
Standard Operating Procedure (SOP)
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Sample Preparation: Weigh 15 mg of the compound.
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Dissolution: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13 C NMR at 100 MHz (1024 scans).
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2D Experiments: Acquire 1 H- 1 H COSY and 1 H- 13 C HMBC spectra to map homonuclear and heteronuclear connectivity.
Causality Check: Why CDCl₃ instead of D₂O or MeOD? Protic deuterated solvents cause rapid deuterium exchange at the N1 (lactam) and N4 (amine) positions, erasing their signals. CDCl₃ preserves these N-H protons, allowing us to observe critical heteronuclear couplings if required, while providing excellent solubility for the methyl ester.
Figure 2: 2D NMR correlation logic (COSY and HMBC) for regiochemical assignment of the compound.
Quantitative NMR Data Summary
Table 1: 1 H and 13 C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | 13 C Chemical Shift (ppm) | Key HMBC Correlations |
| N1-H | 6.85 | br s | - | C2, C6 |
| C2 | 4.12 | dd, J = 8.5, 4.0 | 56.2 | C=O (Ester), C3 |
| C3 | 3.15, 3.42 | m, m | 46.5 | C2, C5 |
| N4-H | 2.10 | br s | - | - |
| C5 | 3.55 | ABq, J = 16.0 | 49.1 | C6, C3 |
| C6 | - | - | 168.4 | - |
| C=O (Ester) | - | - | 171.2 | - |
| OMe | 3.75 | s | 52.5 | C=O (Ester) |
Chiroptical & Stereochemical Validation
Mechanistic Rationale
Because this molecule is utilized as a chiral intermediate for target-specific therapeutics, verifying the (2R) configuration is non-negotiable[4]. Enantiomeric excess (ee) must be confirmed to be >99% to prevent off-target toxicity in downstream APIs.
Standard Operating Procedure (SOP)
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Column Selection: Equip the HPLC system with an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
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Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v) modified with 0.1% diethylamine (DEA).
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Flow & Detection: Set the flow rate to 1.0 mL/min and monitor UV absorbance at 210 nm (due to the lack of extended chromophores).
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Injection: Inject 10 µL of a 1 mg/mL sample solution. Compare the retention time against a synthesized racemic (2R/2S) standard.
Causality Check: Why include 0.1% DEA in the mobile phase? The secondary amine (N4) of the piperazine ring interacts strongly with residual acidic silanols on the silica support of the chiral column. DEA acts as a sacrificial competing base, masking these silanols to prevent severe peak tailing, thereby ensuring accurate integration of the enantiomeric ratio.
Vibrational Spectroscopy (ATR-FTIR)
Mechanistic Rationale
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups identified via NMR. Specifically, it easily distinguishes between the ester carbonyl and the lactam carbonyl based on their distinct vibrational force constants.
Standard Operating Procedure (SOP)
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Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean and background-scanned.
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Application: Place 2-3 mg of the solid (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester directly onto the crystal[5].
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Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Causality Check: Why use ATR-FTIR instead of a traditional KBr pellet? KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretch around 3300 cm⁻¹, which perfectly obscures the critical N-H stretching bands of the lactam and secondary amine. ATR requires no sample prep, preserving the integrity of the N-H region.
Quantitative FT-IR Data Summary
Table 2: Key Vibrational Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity & Shape |
| 3310 | N-H (Lactam/Amine) | Stretching | Medium, Broad |
| 2950 | C-H (Aliphatic) | Stretching | Weak |
| 1735 | C=O (Ester) | Stretching | Strong, Sharp |
| 1672 | C=O (Lactam) | Stretching | Strong, Sharp |
| 1215 | C-O (Ester) | Stretching | Medium |
References
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Google Patents (US10717764B2) . Therapeutically active compounds and their methods of use (Details the synthesis of related mutant IDH1 inhibitors utilizing oxopiperazine intermediates).
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Google Patents (WO2023146989A1) . Compounds and methods of use (Details the utilization of methyl 6-oxopiperazine-2-carboxylate in the synthesis of PRMT5 inhibitors).
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Sigma-Aldrich . (R)-Methyl 6-oxopiperazine-2-carboxylate | CAS 126330-91-4 Product Specification & Safety Data.
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The Royal Society of Chemistry . Selective FAP inhibitors with a xanthine scaffold (Describes the synthesis and characterization of (S)-methyl 6-oxopiperazine-2-carboxylate analogs).
Sources
- 1. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 2. WO2023146989A1 - Compounds and methods of use - Google Patents [patents.google.com]
- 3. WO2015010297A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4 [sigmaaldrich.cn]
